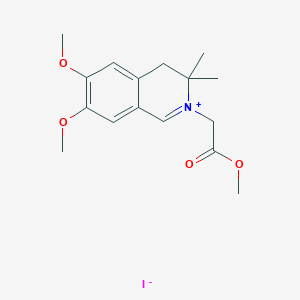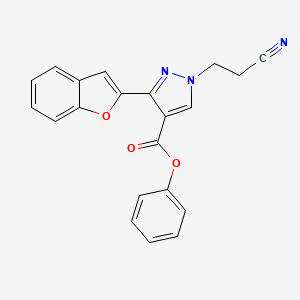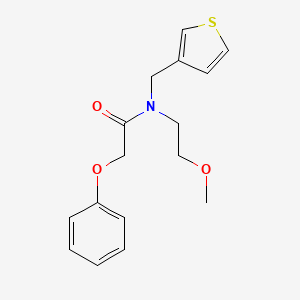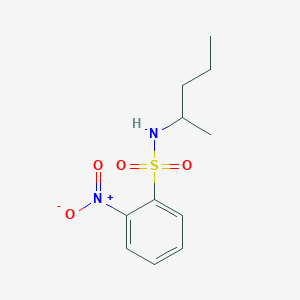![molecular formula C20H22IN3O3 B5151156 N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B5151156.png)
N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide, commonly known as IMP-288, is a novel small molecule compound that has shown promising results in scientific research applications. It is a potent inhibitor of the enzyme LpxC, which is essential for the biosynthesis of lipopolysaccharides (LPS) in Gram-negative bacteria.
作用機序
The mechanism of action of IMP-288 involves the inhibition of LpxC, which is essential for the biosynthesis of N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide in Gram-negative bacteria. LpxC catalyzes the first committed step in the biosynthesis of N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide by cleaving the β-ketoacyl-acyl carrier protein (ACP) intermediate. By inhibiting LpxC, IMP-288 disrupts the biosynthesis of N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide, leading to bacterial death.
Biochemical and Physiological Effects:
IMP-288 has been shown to have a potent inhibitory effect on LpxC, leading to the disruption of the biosynthesis of N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide in Gram-negative bacteria. This disruption leads to bacterial death, making IMP-288 a promising candidate for the treatment of bacterial infections. However, the biochemical and physiological effects of IMP-288 on human cells are not yet fully understood and require further investigation.
実験室実験の利点と制限
The advantages of IMP-288 for lab experiments include its broad-spectrum activity against Gram-negative bacteria, including multidrug-resistant strains. Its potent inhibitory effect on LpxC makes it a promising candidate for the treatment of bacterial infections. However, the limitations of IMP-288 for lab experiments include its complex synthesis method, which requires expertise in organic chemistry and purification techniques. Additionally, the biochemical and physiological effects of IMP-288 on human cells are not yet fully understood and require further investigation.
将来の方向性
There are several future directions for the research and development of IMP-288. One direction is to investigate the biochemical and physiological effects of IMP-288 on human cells to determine its safety and efficacy as a potential therapeutic agent. Another direction is to optimize the synthesis method of IMP-288 to improve its yield and purity. Additionally, further research is needed to investigate the potential of IMP-288 as a combination therapy with other antibiotics to overcome bacterial resistance. Furthermore, the potential of IMP-288 as a topical agent for the treatment of skin infections should be explored. Finally, the development of IMP-288 analogs with improved pharmacokinetic properties and efficacy against Gram-negative bacteria should be pursued.
合成法
The synthesis of IMP-288 involves a series of reactions, including the coupling of 3-iodo-4-methylbenzoic acid with hydrazine hydrate, followed by the reaction with pentanoyl chloride to form the intermediate product. The intermediate product is then coupled with 4-(carboxymethyl)phenylboronic acid to form the final product, IMP-288. The synthesis of IMP-288 is a complex process that requires expertise in organic chemistry and purification techniques.
科学的研究の応用
IMP-288 has shown promising results in scientific research applications as a potent inhibitor of LpxC, which is essential for the biosynthesis of N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide in Gram-negative bacteria. N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide is a major component of the outer membrane of Gram-negative bacteria and plays a critical role in bacterial pathogenesis. By inhibiting LpxC, IMP-288 disrupts the biosynthesis of N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide, leading to bacterial death. IMP-288 has shown efficacy against a broad range of Gram-negative bacteria, including multidrug-resistant strains.
特性
IUPAC Name |
N-[4-[[(3-iodo-4-methylbenzoyl)amino]carbamoyl]phenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22IN3O3/c1-3-4-5-18(25)22-16-10-8-14(9-11-16)19(26)23-24-20(27)15-7-6-13(2)17(21)12-15/h6-12H,3-5H2,1-2H3,(H,22,25)(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEBZJLKFAEPDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=C(C=C2)C)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22IN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-methylphenyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5151085.png)

![4-[(3-allyl-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B5151101.png)



![1-[5-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-methylphenyl]-2-imidazolidinone](/img/structure/B5151130.png)
![2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5151132.png)



![1-[5-(2-chlorophenoxy)pentyl]-1H-imidazole](/img/structure/B5151163.png)
![1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole](/img/structure/B5151167.png)
![4-({3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-4-yl}diazenyl)benzenesulfonamide](/img/structure/B5151171.png)